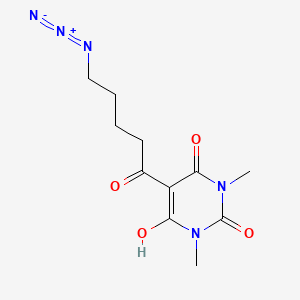
N3-Pen-Dtpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Pen-Dtpp is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are essential in various fields, including bioconjugation, drug development, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N3-Pen-Dtpp is synthesized through a series of chemical reactions involving the introduction of an azide group into a precursor molecule. The synthesis typically involves the following steps:
Formation of the Precursor: The precursor molecule is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the Azide Group: The azide group is introduced into the precursor molecule through a nucleophilic substitution reaction using sodium azide as the reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, and it includes rigorous quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N3-Pen-Dtpp undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring through the reaction of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring through the reaction of the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including bioconjugation and drug development .
Applications De Recherche Scientifique
N3-Pen-Dtpp has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N3-Pen-Dtpp involves the reactivity of the azide group. In CuAAc reactions, the azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne group to form a triazole ring without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable reagent in various applications .
Comparaison Avec Des Composés Similaires
N3-Pen-Dtpp is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:
This compound: Contains an azide group and is used in CuAAc and SPAAC reactions.
Dibenzocyclooctyne (DBCO): A strained alkyne used in SPAAC reactions.
Bicyclononyne (BCN): Another strained alkyne used in SPAAC reactions.
This compound stands out due to its versatility and efficiency in various click chemistry applications .
Propriétés
IUPAC Name |
5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYGNXJSVZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
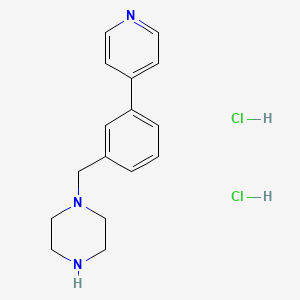

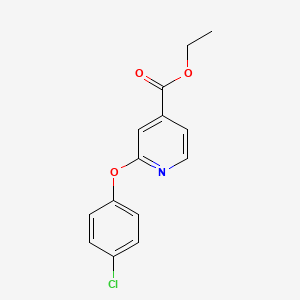
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)


![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)
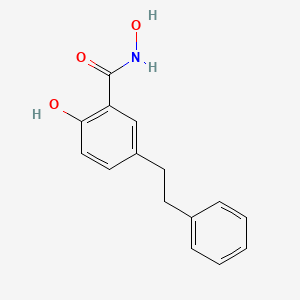
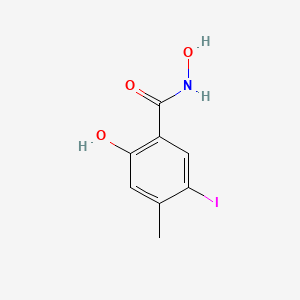

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)


